molecular formula C12H17NO B1395058 3-(2,3,5-Trimethylphenoxy)azetidine CAS No. 1220028-56-7

3-(2,3,5-Trimethylphenoxy)azetidine

Cat. No.: B1395058
CAS No.: 1220028-56-7
M. Wt: 191.27 g/mol
InChI Key: PZAPESQYMFEQMN-UHFFFAOYSA-N
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Description

3-(2,3,5-Trimethylphenoxy)azetidine is a heterocyclic organic compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol This compound consists of a nitrogen-containing azetidine ring attached to a 2,3,5-trimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3,5-Trimethylphenoxy)azetidine can be achieved through several methods:

    Alkylation of Primary Amines: One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.

    Cyclocondensation Reactions: Another approach is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines or hydrazines under microwave irradiation in an alkaline aqueous medium.

    Intramolecular Amination: This method involves the intramolecular amination of organoboronates, providing azetidines via a 1,2-metalate shift of an aminoboron “ate” complex.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the manufacturer and desired application.

Chemical Reactions Analysis

Types of Reactions

3-(2,3,5-Trimethylphenoxy)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The azetidine ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidines.

Scientific Research Applications

3-(2,3,5-Trimethylphenoxy)azetidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2,3,5-Trimethylphenoxy)azetidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their function and activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    3-(2,3,5-Trimethylphenoxy)aziridine: Similar in structure but with a three-membered ring.

    3-(2,3,5-Trimethylphenoxy)pyrrolidine: Contains a five-membered ring instead of a four-membered azetidine ring.

    3-(2,3,5-Trimethylphenoxy)piperidine: Features a six-membered ring.

Uniqueness

3-(2,3,5-Trimethylphenoxy)azetidine is unique due to its four-membered azetidine ring, which imparts distinct chemical and physical properties compared to its analogs. This structural feature makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(2,3,5-trimethylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-8-4-9(2)10(3)12(5-8)14-11-6-13-7-11/h4-5,11,13H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAPESQYMFEQMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC2CNC2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801294800
Record name 3-(2,3,5-Trimethylphenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801294800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220028-56-7
Record name 3-(2,3,5-Trimethylphenoxy)azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220028-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,3,5-Trimethylphenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801294800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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